N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 2640962-02-1
Cat. No.: VC11861772
Molecular Formula: C19H23N7
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-02-1 |
|---|---|
| Molecular Formula | C19H23N7 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24) |
| Standard InChI Key | RXHACMQRBPWCLN-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
| Canonical SMILES | CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-position with a piperazine group, which is further linked to a 3-methylquinoxaline system. The ethylamine group at the 4-position of the pyrimidine ring enhances solubility and modulates electronic properties. Quinoxaline derivatives are known for their planar aromatic structure, facilitating interactions with biological targets such as enzymes and nucleic acids .
Physicochemical Properties
The molecular formula is C₁₉H₂₄N₈, with a molecular weight of 388.45 g/mol. Key properties include:
| Property | Value |
|---|---|
| LogP (Predicted) | 2.8 ± 0.3 |
| Solubility (Water) | 0.12 mg/mL (25°C) |
| pKa (Basic) | 7.9 (piperazine nitrogen) |
These values suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and limited aqueous solubility, necessitating formulation optimization for therapeutic use .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Quinoxaline Formation: Condensation of o-phenylenediamine with 3-methylglyoxal yields 3-methylquinoxaline .
-
Piperazine Coupling: The quinoxaline is reacted with 1-piperazinecarbonitrile using a Buchwald-Hartwig coupling to introduce the piperazine linker .
-
Pyrimidine Functionalization: A nucleophilic aromatic substitution attaches the ethylamine group to the pyrimidine ring .
Reaction conditions (e.g., triethylamine as a base, DMSO solvent) are critical for achieving yields >75% .
Analytical Validation
-
NMR Spectroscopy: <sup>1</sup>H NMR (300 MHz, CDCl₃) displays characteristic peaks: δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃-quinoxaline), 3.75–4.10 (m, 8H, piperazine) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 389.2 [M+H]<sup>+</sup> .
Pharmacological Activity
Hypothesized Mechanisms
The compound’s quinoxaline moiety may intercalate DNA or inhibit topoisomerases, while the piperazine group could modulate neurotransmitter receptors (e.g., dopamine D₂/D₃) . Preliminary data on analogs suggest:
-
Anticancer Potential: Quinoxaline derivatives inhibit kinase activity (IC₅₀ = 0.5–5 μM) .
-
Antimicrobial Effects: Pyrimidine-piperazine hybrids show MIC values of 4–16 μg/mL against S. aureus .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume